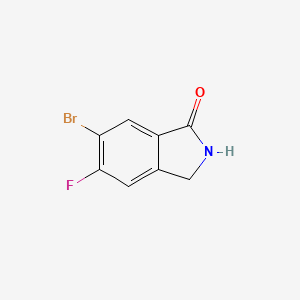

6-Bromo-5-fluoroisoindolin-1-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZFLJFYEDQZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427454-77-0 | |

| Record name | 6-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 5 Fluoroisoindolin 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Halogenated Isoindolinone Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.compitt.eduyoutube.com For the 6-Bromo-5-fluoroisoindolin-1-one scaffold, a primary disconnection strategy involves cleaving the C-N bond within the lactam ring. This leads to a substituted benzene (B151609) derivative with two key functional groups that can be manipulated to form the isoindolinone ring.

Another logical disconnection point is the bond adjacent to the heteroatom, which simplifies the molecule into more manageable synthons. youtube.com Functional group interconversion (FGI) is also a key strategy, where one functional group is transformed into another to facilitate a specific disconnection that might not otherwise be possible. pitt.eduyoutube.com For instance, an amino group might be retrosynthetically derived from a nitro group, which is easier to introduce onto an aromatic ring.

Classical and Established Synthetic Approaches

Multi-step Linear and Convergent Synthetic Sequences

The synthesis of this compound and related halogenated isoindolinones has been achieved through various multi-step sequences. These can be either linear, where steps are performed sequentially, or convergent, where different fragments of the molecule are synthesized separately and then combined.

One documented approach to a related bromo-isoquinoline derivative involves a four-step synthesis starting from 3-bromophenylacetonitrile. This sequence includes reduction, amidation, ring closure, and hydrolysis to yield the final product. google.com Another example is the synthesis of 6-bromo-4-iodoquinoline (B1287929) from 4-bromoaniline (B143363) and meldrum's acid, which proceeds through cyclization and substitution reactions. atlantis-press.comresearchgate.net These examples highlight the common strategies of building the core heterocyclic structure and then introducing or modifying functional groups as needed.

Precursor Design and Elaboration Strategies

The design of appropriate precursors is critical for the successful synthesis of this compound. A common strategy involves starting with a commercially available, appropriately substituted benzene derivative. For example, a synthesis might begin with a molecule already containing the bromo and fluoro substituents, to which the isoindolinone ring is then fused.

Elaboration strategies often involve the manipulation of functional groups on the aromatic ring to facilitate the final cyclization step. This could involve, for instance, the conversion of a methyl group to a carboxylic acid, followed by amidation and subsequent intramolecular cyclization to form the lactam ring of the isoindolinone.

Modern Catalytic and Green Synthetic Innovations

Recent advancements in organic synthesis have focused on the development of more efficient and environmentally friendly methods. For isoindolinone synthesis, transition metal catalysis and C-H activation have emerged as powerful tools.

Transition Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Palladium, Copper, Ruthenium)

Transition metals like palladium, copper, and ruthenium are widely used to catalyze the formation of C-C and C-N bonds, which are essential for the construction of the isoindolinone scaffold. nih.govotterbein.edursc.org Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are particularly useful for introducing substituents onto the aromatic ring. nih.govotterbein.edu

Ruthenium-catalyzed reactions have also been developed for the synthesis of isoindolinones. organic-chemistry.orgscite.ai One innovative approach involves the merger of strain-release of 1,2-oxazetidines with carboxylic acid directed C-H activation, providing a sustainable route to a variety of isoindolinone skeletons. organic-chemistry.orgscite.ainih.govacs.org

C–H Activation and Functionalization Strategies

C-H activation is a powerful strategy that allows for the direct functionalization of C-H bonds, which are typically unreactive. organic-chemistry.orgnih.govacs.org This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient.

In the context of isoindolinone synthesis, palladium-catalyzed ortho-sp2 C-H activation of N-methoxybenzamides followed by intramolecular oxidative amidation with alkenes has been reported. nih.gov This method involves the cleavage and formation of multiple bonds in a single step. Ruthenium-catalyzed C-H activation has also been employed in a cascade reaction involving β-carbon elimination and intramolecular cyclization to form the isoindolinone ring. acs.org

Sustainable and Environmentally Benign Synthesis Protocols

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the synthesis of complex molecules like this compound, this involves the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. While a specific green synthesis for this exact molecule is not extensively documented in publicly available literature, general principles of green chemistry can be applied to its synthesis, drawing from methods developed for related isoindolinone structures.

One promising approach involves the use of one-pot reactions, which reduce the need for intermediate purification steps, thereby saving solvents and energy. For instance, a tandem reaction of a suitably substituted 2-cyanobenzaldehyde (B126161) with an appropriate nucleophile, catalyzed by an organocatalyst like a fluorous phosphine (B1218219) in green solvents, presents a viable green route. rsc.org This methodology offers the advantages of catalyst and solvent recyclability, significantly reducing resource consumption and waste generation. rsc.org

Another sustainable strategy is the utilization of electrochemical methods. The reduction of cyclic imides to the corresponding lactams can be achieved efficiently in an undivided cell using carbon electrodes. This method is notable for its mild reaction conditions at room temperature and high functional group tolerance, avoiding the use of harsh chemical reducing agents. organic-chemistry.org

Furthermore, catalytic C-H activation and carbonylation reactions represent an atom-economical approach to constructing the isoindolinone core. Palladium-catalyzed carbonylation of benzylamines using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) allows for the synthesis of isoindolinones under gas-free conditions, enhancing safety and operational simplicity. organic-chemistry.org Similarly, copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides provides a direct route to isoindolinones without the need for pre-halogenated substrates or toxic reagents like tin or carbon monoxide gas. organic-chemistry.org

While these methods showcase the potential for sustainable synthesis of the isoindolinone scaffold, their direct application to produce this compound would require the synthesis of appropriately substituted starting materials and optimization of reaction conditions to ensure high yields and regioselectivity.

Regioselective Synthesis and Isomer Control Considerations

The synthesis of this compound presents a significant challenge in terms of regioselectivity due to the presence of two different halogen substituents on the benzene ring. The precise placement of the bromine at position 6 and the fluorine at position 5 is crucial and requires careful selection of starting materials and synthetic strategy.

A plausible synthetic route would likely start from a precursor that already contains the desired substitution pattern. One such potential precursor is 2-cyano-3-fluoro-4-bromo aniline. cymitquimica.com The challenge then lies in the selective transformation of the cyano and amino groups to form the isoindolinone ring.

The regioselectivity of the cyclization step is paramount. For instance, in the synthesis of substituted isoquinolinediones, a remote-site-selective cascade addition/cyclization of unactivated C(sp3)–H bonds has been developed, demonstrating excellent regio- and chemo-selective control through a 1,5-hydrogen atom transfer (HAT) process. rsc.org While this specific reaction is for a different heterocyclic system, the principle of directed cyclization is highly relevant.

In the context of isoindolinone synthesis, ruthenium-catalyzed cyclization of amide-tethered diynes with monosubstituted alkynes has been explored. The regioselectivity of this alkyne cyclotrimerization was found to be highly dependent on the substituents, with a trimethylsilyl (B98337) group on the diyne leading to complete control over the regioselectivity. nih.gov This highlights the importance of directing groups in controlling the formation of specific isomers.

The synthesis of substituted isoindolin-1-ones via lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with an electrophile offers a one-pot approach. The regioselectivity in this method is dictated by the initial substitution pattern of the starting urea (B33335) derivative.

For the specific case of this compound, a potential synthetic pathway could involve the following conceptual steps:

Preparation of a key intermediate: Synthesis of a substituted benzene derivative with the correct arrangement of bromo, fluoro, and functional groups amenable to cyclization. A plausible starting material could be 3-fluoro-4-methylbenzonitrile, which can be brominated to introduce the bromine atom at the desired position. google.com Subsequent functionalization of the methyl group would be necessary.

Cyclization: The key step would be the cyclization to form the isoindolinone ring. This could potentially be achieved through methods like the intramolecular cyclization of an o-halomethylbenzamide derivative or the reductive cyclization of an o-cyanobenzaldehyde derivative. The choice of reaction conditions and catalysts would be critical to ensure that the desired 5-fluoro-6-bromo isomer is formed exclusively or as the major product.

Chemical Reactivity and Functionalization of 6 Bromo 5 Fluoroisoindolin 1 One

Nucleophilic Displacement Reactions of Halogen Atoms (Bromine and Fluorine)

The direct nucleophilic displacement of the bromine and fluorine atoms on the aromatic ring of 6-Bromo-5-fluoroisoindolin-1-one is generally difficult under standard nucleophilic aromatic substitution (SNAr) conditions. The C-Br and C-F bonds are strong, and the isoindolinone ring is not sufficiently activated for facile SNAr reactions. However, under specific conditions, such as high temperatures, pressures, or with the use of highly reactive nucleophiles, some displacement might be achievable. The bromine atom, being a better leaving group than fluorine, would be more susceptible to displacement.

Palladium-Catalyzed Cross-Coupling Transformations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The true synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the introduction of a wide range of substituents at the C-6 position with high selectivity.

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting the aryl bromide of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgharvard.edu The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-6 position of the isoindolinone and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The resulting alkynyl-substituted isoindolinones are valuable intermediates for further transformations. The reaction proceeds under mild conditions and is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. nih.gov This reaction is crucial for the synthesis of various nitrogen-containing compounds. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | C-N |

Functional Group Interconversions at the Carbonyl and Imide Nitrogen Centers

The lactam functionality of this compound provides additional sites for chemical modification. The imide nitrogen can be alkylated or acylated using standard protocols, such as reaction with an alkyl halide in the presence of a base. This allows for the introduction of various substituents at the N-2 position, further diversifying the molecular scaffold.

The carbonyl group can potentially undergo reduction to the corresponding alcohol or be converted to a thiocarbonyl group. These transformations can alter the electronic properties and biological activity of the resulting molecules.

Chemo- and Regioselective Derivatization Strategies for Advanced Analogs

A key advantage of this compound is the potential for chemo- and regioselective derivatization. The significant difference in reactivity between the bromine and fluorine atoms under palladium-catalyzed cross-coupling conditions allows for the selective functionalization of the C-6 position while leaving the C-5 fluorine intact. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the C-Br bond.

This initial C-C or C-N bond formation can be followed by further transformations at the newly introduced functional group or at the imide nitrogen. This sequential approach enables the synthesis of complex and highly functionalized isoindolinone derivatives.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the palladium-catalyzed cross-coupling reactions involving aryl halides are well-studied. harvard.edumasterorganicchemistry.com The catalytic cycle for the Suzuki reaction, for example, generally involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. harvard.edu

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgharvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. harvard.edu

Advanced Spectroscopic and Spectrometric Characterization in Synthetic Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 6-Bromo-5-fluoroisoindolin-1-one, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C8H5BrFNO. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental makeups.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions offers valuable insights into the compound's structure, revealing the connectivity of its constituent atoms. This information is instrumental in piecing together the molecular puzzle and corroborating data from other spectroscopic methods.

| Compound Name | Molecular Formula |

| This compound | C8H5BrFNO |

| 2-amino-4,5-dimethoxy-N-methylbenzamide | C10H14N2O3 |

| (2-Amino-4,5-dimethoxy-phenyl)-(3-bromo-phenyl)-methanone | C15H14BrNO3 |

| (2-Amino-4,5-dimethoxy-phenyl)-(4-chloro-phenyl)-methanone | C15H14ClNO3 |

| 2-amino-4-chloro-N-ethylbenzamide | C12H16N2O |

| 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine | C4H3ClN4O3 |

| 2-Amino-4-chloro-6-methoxypyrimidine | C5H6ClN3O |

| 1-(2-bromoethyl)pyrrolidine-2,5-dione | C6H8BrNO2 |

| 2,6-Dihydroxypyridine-4-carboxylic acid | C6H5NO4 |

| 3-(benzylamino)isoindolin-1-one | C15H14N2O |

| 3-(benzylamino)-6-bromoisoindolin-1-one | C15H13BrN2O |

| 3-(dibenzylamino)isoindolin-1-one | C22H20N2O |

| 3-(pyrrolidin-1-yl)isoindolin-1-one | C12H14N2O |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.secondaryamine.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. secondaryamine.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques. In the ¹H NMR spectrum of a halogenated isoindolinone, the chemical shift (δ) of each proton signal indicates its electronic environment. Protons near electronegative atoms like bromine and fluorine will be "deshielded" and appear at a higher chemical shift (further downfield). youtube.comyoutube.com The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule. youtube.com

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment, allowing for the identification of carbonyl carbons, aromatic carbons, and those bonded to halogens. For instance, in isoindolinone derivatives, the carbonyl carbon typically appears significantly downfield. nih.gov

In some cases, substituted isoindolin-1-ones can exhibit two sets of NMR signals in solution, suggesting the presence of coexisting conformers or rotamers. researchgate.net

Computational and Theoretical Investigations of 6 Bromo 5 Fluoroisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 6-bromo-5-fluoroisoindolin-1-one. These methods map the distribution of electron density and identify key molecular orbitals that govern the molecule's behavior.

Detailed research findings indicate that for similar heterocyclic systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. cumhuriyet.edu.tr The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical hardness. A smaller energy gap typically suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is likely centered on the carbonyl group and the carbon-bromine bond.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They visualize the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and fluorine atoms, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, a positive potential (blue) would be expected around the N-H proton, making it a primary hydrogen bond donor. mdpi.com Analysis of Mulliken or Natural Population Analysis (NPA) charges can quantify the partial charges on each atom, further refining the prediction of reactive sites.

Table 1: Predicted Electronic Properties of this compound Note: The following data are illustrative, based on typical values for structurally related compounds calculated using DFT methods (e.g., B3LYP/6-311G(d,p) basis set).

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Indicates overall molecular polarity |

| Electron Affinity | ~1.4 eV | Energy released upon accepting an electron |

| Ionization Potential | ~8.2 eV | Energy required to remove an electron |

These parameters collectively suggest that this compound possesses distinct electrophilic and nucleophilic regions, making it a versatile intermediate for further functionalization. The bromine and fluorine substituents significantly modulate the electronic properties of the isoindolinone core. mdpi.com

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is a cornerstone for investigating reaction mechanisms at the molecular level. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway, locate transition state structures, and determine activation energies. mdpi.comscispace.com

For this compound, DFT studies could explore several potential transformations:

N-Functionalization: The reaction pathway for alkylation or arylation at the nitrogen atom can be modeled to understand the energetics of forming N-substituted derivatives, which are common targets in medicinal chemistry. mdpi.com

Aromatic Substitution: The calculations can predict the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring, evaluating the directing effects of the fluorine, bromine, and fused lactam ring.

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions at the C-Br bond (e.g., Suzuki or Buchwald-Hartwig reactions) can be investigated. DFT can help elucidate the energies of oxidative addition, transmetalation, and reductive elimination steps, providing insight into optimal reaction conditions. cumhuriyet.edu.tr

Ring-Opening Reactions: The stability of the lactam ring and the energy barriers for its hydrolysis or reaction with other nucleophiles can be assessed.

In a typical study, the geometries of reactants, products, intermediates, and transition states are fully optimized. pku.edu.cn The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Comparing the calculated activation barriers for different possible pathways allows for the prediction of the most likely reaction outcome, including regioselectivity and stereoselectivity. scispace.com

Conformational Analysis and Molecular Dynamics Simulations of Isoindolinone Derivatives

While the core isoindolinone ring system of this compound is relatively rigid and planar, conformational analysis is crucial when flexible substituents are introduced, particularly at the nitrogen atom. memphis.edu Computational methods can be used to identify stable conformers and the energy barriers for their interconversion. For the parent molecule, calculations would confirm the planarity of the bicyclic system. For derivatives with, for example, a flexible alkyl or aryl group on the nitrogen, potential energy surface scans can be performed by systematically rotating specific dihedral angles to find low-energy conformations. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a specific environment, such as in a solvent or interacting with a biological macromolecule. nih.gov An MD simulation of this compound in a water box could reveal:

Solvation Structure: How water molecules arrange around the solute, particularly at the polar N-H and C=O groups and the halogen atoms.

Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the molecule and surrounding water molecules.

Flexibility and Vibrational Motions: While the core is rigid, MD simulations can illustrate the vibrational modes and slight puckering or out-of-plane motions that occur at a given temperature.

These simulations are particularly powerful in drug design, where they are used to study how a ligand like an isoindolinone derivative binds to and behaves within the active site of a target protein. nih.govsemanticscholar.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to confirm or aid in the interpretation of experimental data. DFT calculations can provide highly accurate predictions of NMR and IR spectra. researchgate.netmdpi.com

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) in the optimized molecular geometry, it is possible to predict their chemical shifts. youtube.com These calculated values are often scaled or referenced against a standard (like TMS) to achieve excellent correlation with experimental spectra. This process is invaluable for assigning complex spectra, distinguishing between isomers, and confirming the structure of a newly synthesized compound. researchgate.net For this compound, calculations could definitively assign the signals for the aromatic protons and carbons, which can be challenging to interpret experimentally due to complex splitting patterns.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. umass.edu These computed frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors. The predicted IR spectrum can be compared with the experimental spectrum to assign key vibrational modes, such as the N-H stretch, the C=O stretch of the lactam, and various C-F, C-Br, and aromatic C-H bending and stretching modes.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data Note: Experimental values are hypothetical. Calculated values are typical for related structures and are essential for structural verification.

| Parameter | Experimental Value (Hypothetical) | DFT-Calculated Value (Scaled) | Assignment |

| ¹³C NMR (δ, ppm) | 168.5 | 168.2 | C=O |

| ¹³C NMR (δ, ppm) | 155.8 (d, J=245 Hz) | 155.5 (d, J=248 Hz) | C-F |

| ¹³C NMR (δ, ppm) | 105.2 (d, J=4 Hz) | 105.0 (d, J=4.5 Hz) | C-Br |

| ¹H NMR (δ, ppm) | 8.52 (s, 1H) | 8.55 | N-H |

| IR (cm⁻¹) | 3190 | 3185 | N-H stretch |

| IR (cm⁻¹) | 1695 | 1700 | C=O stretch |

Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from X-ray crystallography. nih.govrsc.org This analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de). Red spots on the dnorm surface indicate close intermolecular contacts that are shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov

For this compound, Hirshfeld analysis would likely reveal several key interactions:

N-H···O Hydrogen Bonds: Strong, classic hydrogen bonds where the amide proton (N-H) of one molecule interacts with the carbonyl oxygen (C=O) of a neighboring molecule, often forming chains or dimers. nih.gov

Halogen Bonding: The electropositive region on the bromine atom (σ-hole) could interact with the electronegative carbonyl oxygen or fluorine atom of an adjacent molecule (C-Br···O or C-Br···F).

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. cumhuriyet.edu.trnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Values are illustrative, based on analyses of similar halogenated heterocyclic compounds.

| Interaction Type | Contribution (%) | Description |

| H···H | 40% | Non-specific van der Waals contacts |

| O···H / H···O | 25% | Primarily N-H···O hydrogen bonds |

| F···H / H···F | 15% | C-H···F weak hydrogen bonds |

| Br···H / H···Br | 10% | C-H···Br interactions |

| C···H / H···C | 5% | C-H···π interactions |

| Br···O / O···Br | 3% | Halogen bonding |

| Others | 2% | C···C, C···F, etc. |

This detailed analysis of intermolecular forces is vital for understanding polymorphism and for crystal engineering, where the goal is to design materials with specific physical properties. mdpi.com

Analytical Methodologies for Research and Development of 6 Bromo 5 Fluoroisoindolin 1 One

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

The efficient synthesis of 6-Bromo-5-fluoroisoindolin-1-one relies on the ability to monitor the progress of the reaction and accurately determine the yield of the final product. Techniques such as HPLC, LC-MS, and Quantitative Nuclear Magnetic Resonance (qNMR) are instrumental in this regard.

Reaction Monitoring by HPLC and LC-MS

The progress of a chemical reaction can be effectively monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC or LC-MS. This allows for the tracking of the consumption of starting materials and the formation of the product and any by-products.

LC-MS is particularly powerful for reaction monitoring as it provides both chromatographic separation and mass information, enabling the rapid identification of reaction components. Modern open-access LC-MS systems allow synthetic chemists to quickly assess the status of their reactions with minimal sample preparation, often just a simple dilution and filtration.

Yield Determination by HPLC with an Internal Standard

To determine the yield of this compound using HPLC, an internal standard method is often employed. A known amount of a stable, non-reactive compound (the internal standard) that is well-separated from the product and starting materials is added to a precisely weighed sample of the crude reaction mixture. By comparing the peak area of the product to that of the internal standard, and using a pre-determined response factor, the amount of product in the mixture can be accurately calculated.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H NMR (qNMR) is a powerful primary ratio method for determining the purity and yield of a compound without the need for a reference standard of the analyte itself. The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.

For qNMR analysis, a known amount of a certified internal standard is added to a precisely weighed sample of the crude product. The internal standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the signals of the analyte and any impurities. By comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, the purity or yield can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons for the integrated signal

M = Molar mass

m = Mass

P = Purity of the standard

Interactive Table 3: Illustrative Data for Yield Determination of this compound by qNMR

| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |

| Mass (mg) | 50.0 | 10.0 |

| Molar Mass ( g/mol ) | 230.03 | 98.06 |

| Purity of Standard (%) | - | 99.9 |

| ¹H NMR Signal (ppm) | 4.5 (s, 2H, -CH₂-) | 7.1 (s, 2H, -CH=CH-) |

| Integral Value | 1.85 | 1.00 |

| Calculated Yield (%) | 84.5 | - |

Future Directions and Emerging Research Avenues for Halogenated Isoindolinones

Exploration of Untapped Reactivity Profiles and Cascade Reactions

The bromine and fluorine substituents on the isoindolinone ring of 6-Bromo-5-fluoroisoindolin-1-one offer a rich platform for exploring novel chemical reactivity. The bromine atom is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Future research will likely focus on leveraging this reactivity to synthesize complex molecular architectures. Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single pot, could provide rapid access to diverse libraries of isoindolinone derivatives for biological screening.

Expansion of Halogenated Isoindolinone Scaffold Applications in Diverse Chemical Fields

While isoindolinones have been primarily explored in the context of medicinal chemistry, their unique photophysical and electronic properties suggest that their applications could extend to materials science. The introduction of halogens can modulate these properties, opening up possibilities for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes for bioimaging. Future research will likely involve the synthesis and characterization of a broader range of halogenated isoindolinones to systematically tune their properties for specific material science applications.

Advanced Computational Design of Next-Generation Isoindolinone Derivatives

The use of computational chemistry and molecular modeling will be instrumental in guiding the design of next-generation isoindolinone derivatives. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the isoindolinone scaffold, aiding in the strategic design of synthetic routes. Furthermore, molecular docking and dynamics simulations can be used to predict the binding of isoindolinone-based ligands to biological targets, thereby accelerating the drug discovery process. This in silico approach will enable a more rational and efficient exploration of the chemical space around the halogenated isoindolinone core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。